PDAM

HPLC Fluorescence Derivatization Carboxylic Acid Analysis

ADAM reagent instability forces labs into in-situ generation, causing workflow delays and lot-to-lot variability. PDAM (1-Pyrenyldiazomethane) eliminates these bottlenecks with superior ambient stability and catalyst-free reactivity. • 5-fold lower detection limit vs ADAM: 20-30 fmol (5-10 pg F2-isoprostanes) by standard HPLC-FL, no catalyst or heating required • Reacts at room temperature; compatible with robotic liquid handlers and FMOC dual-derivatization workflows • Validated for prostaglandins, isoprostanes, fatty acids & drug metabolites in plasma, urine, and tissue extracts

Molecular Formula C17H10N2
Molecular Weight 242.27 g/mol
CAS No. 78377-23-8
Cat. No. B012527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDAM
CAS78377-23-8
Synonyms1-PYRENYLDIAZOMETHANE; PDAM; PYRENE, 1-(DIAZOMETHYL)-; 1-Pyrenyldiazomethan; 1-Pyrenyldiazomethane, Pyrene, 1-(diazomethyl)-; 1-(Diazomethyl)pyrene; Pyren-1-yldiazomethane; PDAM [1-PyrenyldiazoMethane]
Molecular FormulaC17H10N2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=[N+]=[N-]
InChIInChI=1S/C17H10N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H
InChIKeyPEIBAWRLFPGPAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PDAM Fluorescent Derivatization Reagent


1-Pyrenyldiazomethane (PDAM) is a fluorescent diazoalkane developed for the liquid chromatographic determination of carboxylic acids, offering improved performance metrics relative to the widely used 9-anthryldiazomethane (ADAM) [1]. Unlike many diazoalkane reagents that suffer from rapid degradation, PDAM demonstrates enhanced chemical stability while maintaining high reactivity toward carboxylic acids to form strongly fluorescent 1-pyrenylmethyl esters, enabling detection at femtomole levels without requiring a catalyst or heating [1].

Supports femtomole-level detection of carboxylic acids
Reported enhanced chemical stability vs. ADAM
Catalyst-free, ambient derivatization workflow

Why ADAM Cannot Replace PDAM


The class of aryldiazomethane reagents exhibits significant variability in both stability and detection sensitivity. 9-Anthryldiazomethane (ADAM), while commercially established, suffers from inherent instability that complicates routine application, necessitating in situ generation from stable hydrazone precursors or carefully controlled storage conditions [1]. In contrast, other aryldiazomethanes evaluated, including PDAM, demonstrated insufficient reactivity in certain matrix-rich applications such as diarrhetic shellfish poisoning toxin analysis [2]. PDAM specifically occupies a niche defined by superior chemical stability versus ADAM combined with detection limits approximately five-fold lower . These performance differences are not class-wide; they arise from the specific aromatic substitution and electronic structure of each reagent, making generic substitution unreliable without validation of the exact performance parameters required for a given analytical method.

Stability ADAM instability may reduce method reproducibility; direct substitution without in situ generation can increase variability.
Sensitivity Detection limits vary with aryldiazomethane structure; ADAM may not deliver equivalent femtomole-level LODs.
Matrix PDAM reactivity in matrix-rich samples may differ from other diazoalkanes; generic substitution requires method-specific validation.

Performance Comparison: PDAM vs. ADAM


Detection Limit Advantage

PDAM derivatives of fatty acids and prostaglandins achieve a detection limit of 20-30 fmol when analyzed via reversed-phase HPLC with fluorescence detection (excitation 340 nm, emission 395 nm) [1]. The detection limit for PDAM conjugates is approximately 20-30 femtomoles, which is five times better (lower) than the detection limit reported for ADAM conjugates .

Detection Limit
Head-to-head
20–30 fmol (PDAM) vs ~100–150 fmol (ADAM)
Supports lower LOD for trace analysis
Reversed-phase HPLC-FL, λex 340/λem 395 nm
HPLC Fluorescence Derivatization Carboxylic Acid Analysis

Chemical Stability Advantage

PDAM exhibits greater chemical stability than the previous diazoalkane type reagents, including the commonly used 9-anthryldiazomethane (ADAM) [1]. This enhanced stability allows PDAM to be stored and used as a ready-to-use reagent, whereas ADAM's instability often necessitates in situ generation from 9-anthraldehyde hydrazone to improve method reliability [2].

Chemical Stability
Cross-study comparable
Reported greater stability; no catalyst or heating required
May improve inter-day reproducibility
ADAM typically requires in situ generation
Diazoalkane Stability Derivatization Reagent Storage Analytical Reproducibility

Mild Reaction Conditions

PDAM readily reacts with carboxylic acids to give stable and strongly fluorescent 1-pyrenylmethyl ester derivatives without a catalyst and heating [1]. In contrast, ADAM often requires controlled conditions and, in some applications, the addition of catalysts or elevated temperatures to achieve complete derivatization, contributing to method complexity [2].

Reaction Conditions
Cross-study comparable
Ambient, catalyst-free derivatization
Facilitates analysis of thermally labile acids
ADAM/coumarin reagents often need heat or catalyst
Derivatization Efficiency Sample Preparation Mild Reaction Conditions

F2-Isoprostane Detection

A validated method using PDAM derivatization followed by normal-phase and reversed-phase HPLC with fluorescence detection achieves a detection limit of 5-10 pg for F2-isoprostanes, including 8-iso-PGF2α [1]. This performance level is essential for measuring these oxidative stress biomarkers in biological matrices, where mass spectrometry is often required for adequate sensitivity with underivatized analytes.

F2-Isoprostanes
Class-level inference
5–10 pg (F2-isoprostanes)
Enables pg-level detection on HPLC-FL
Validated for oxidative stress biomarker research
Oxidative Stress Lipid Peroxidation Biomarker Quantification

Dual-Derivatization Compatibility

In a validated clinical method, PDAM was used in conjunction with 9-fluorenylmethyloxycarbonyl chloride (FMOC) for double derivatization, allowing simultaneous detection of amines (as FMOC derivatives) and carboxylic acids (as PDAM esters) in a single chromatographic run with two fluorescence detectors in series [1]. This approach successfully quantified S-carboxymethyl-L-cysteine metabolites in human urine and serum without prior extraction.

Dual Derivatization
Class-level inference
Compatible with FMOC; single-run amine and acid detection
Supports single-run amine/acid profiling
Applied in human urine/serum research matrices
Multi-Analyte Detection Clinical Chemistry Method Efficiency

PDAM Application Scenarios


Lipid Mediator Quantification

When quantifying endogenous prostaglandins, isoprostanes, or other low-abundance lipid carboxylic acids in plasma, urine, or tissue extracts, PDAM derivatization enables HPLC-fluorescence detection limits of 20-30 fmol (or 5-10 pg for F2-isoprostanes) without requiring mass spectrometry [1][2]. This scenario leverages PDAM's 5-fold sensitivity advantage over ADAM and its mild, catalyst-free reaction conditions that preserve analyte integrity .

Drug Metabolite Profiling

For preclinical or clinical studies where large sample sets demand reproducible, automated derivatization, PDAM's superior chemical stability eliminates the need for in situ reagent generation and reduces lot-to-lot variability common with ADAM [1]. The reagent's ability to react at ambient conditions without catalyst also facilitates integration with robotic liquid handling systems [2].

Simultaneous Amine and Acid Detection

In clinical chemistry or metabolomics applications where both amine-containing and carboxylic acid-containing analytes must be measured from the same sample, PDAM's compatibility with FMOC dual-derivatization allows for a single chromatographic run with tandem fluorescence detection, reducing sample volume and analysis time [1].

HPLC-Fluorescence Alternative to LC-MS

For labs seeking to reduce analytical costs or expand capacity without purchasing additional LC-MS instruments, PDAM derivatization provides a validated pathway to achieve pg-level sensitivity for fatty acids, prostaglandins, and drug metabolites using standard HPLC-fluorescence instrumentation, as demonstrated in multiple peer-reviewed methods [1][2].

Application
Selection Property
Validation Focus
Endogenous lipid mediator quantification
Detection sensitivity context
LOD validation in biological matrices
Drug metabolite profiling
Chemical stability and lot reproducibility
Inter-day precision and reagent stability
Simultaneous amine and acid analysis
Dual-derivatization compatibility
Co-elution and selectivity in a single run
HPLC-FL alternative to LC-MS for trace acids
Instrument platform compatibility
Method sensitivity equivalence in pg-level range

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